molecular formula C15H15NO5 B5887231 {3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol

{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B5887231
M. Wt: 289.28 g/mol
InChI Key: JOQYLYLSNGBFDS-UHFFFAOYSA-N
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Description

{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C15H15NO5 It is characterized by the presence of a methoxy group, a nitrobenzyl group, and a phenylmethanol moiety

Properties

IUPAC Name

[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-20-15-8-11(9-17)5-6-14(15)21-10-12-3-2-4-13(7-12)16(18)19/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQYLYLSNGBFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves the reaction of 3-nitrobenzyl bromide with 3-methoxy-4-hydroxybenzyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and phenylmethanol moieties may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol
  • {3-methoxy-4-[(2-nitrobenzyl)oxy]phenyl}methanol
  • {3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}ethanol

Uniqueness

{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is unique due to the specific positioning of the nitro group on the benzyl moiety, which can influence its reactivity and interaction with other molecules. The presence of the methoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.

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